(3Z)-5-bromo-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-5-bromo-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a unique combination of functional groups This compound is characterized by the presence of a bromine atom, a thiazolidinone ring, and an indolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a thiourea derivative with a suitable α-haloketone under basic conditions.
Condensation Reaction: The final step involves the condensation of the brominated thiazolidinone with an indolone derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing functional groups. It can also be used to investigate the biological activity of thiazolidinone derivatives.
Medicine
Medicinally, (3Z)-5-bromo-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one has potential as a lead compound for the development of new drugs. Its structure suggests possible applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In industry, this compound can be utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and the indolone moiety may play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by forming a covalent bond with the active site or by inducing conformational changes.
Comparison with Similar Compounds
Similar Compounds
(3Z)-4-(3-Methylphenyl)-3-penten-2-one: This compound shares a similar structural motif but lacks the thiazolidinone ring and the bromine atom.
(3Z)-3-[(3-Methylphenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one: This compound contains an indolone moiety but differs in the substitution pattern and the presence of an imino group.
Uniqueness
The uniqueness of (3Z)-5-bromo-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the thiazolidinone ring sets it apart from other similar compounds, providing opportunities for unique interactions and applications.
Properties
Molecular Formula |
C18H11BrN2O2S2 |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
5-bromo-3-[4-hydroxy-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C18H11BrN2O2S2/c1-9-3-2-4-11(7-9)21-17(23)15(25-18(21)24)14-12-8-10(19)5-6-13(12)20-16(14)22/h2-8,23H,1H3 |
InChI Key |
HBIFPBWMVXDHDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O |
Origin of Product |
United States |
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